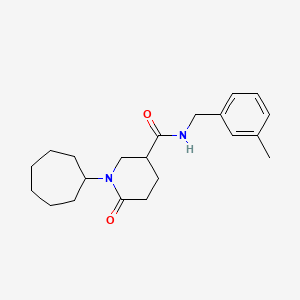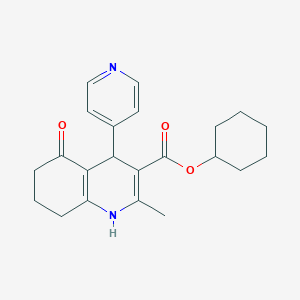
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide, also known as BRB-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Research has shown that this compound can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Research has shown that this compound can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In addition, this compound has been shown to reduce the expression of genes involved in cancer cell growth and survival. This compound has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, low toxicity, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. In addition, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been synthesized using various methods, including the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acrylamide in the presence of potassium carbonate. Both methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClN2O2/c17-11-6-9(15(22)14(18)7-11)5-10(8-20)16(23)21-13-3-1-12(19)2-4-13/h1-7,22H,(H,21,23)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNYZJUGNJLAH-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)
![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)

![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
amine oxalate](/img/structure/B5136663.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

